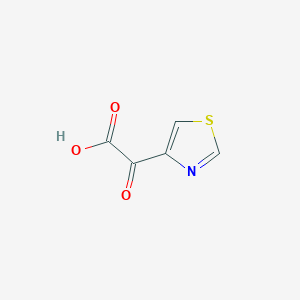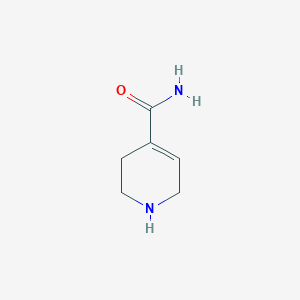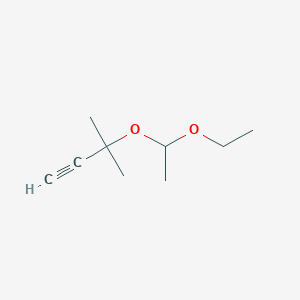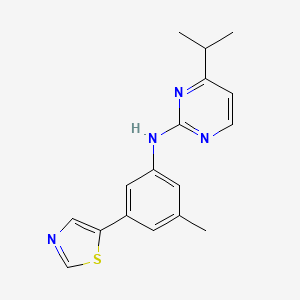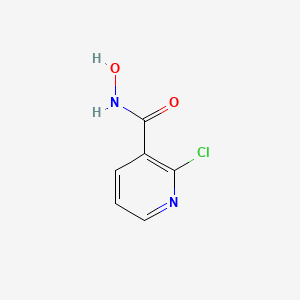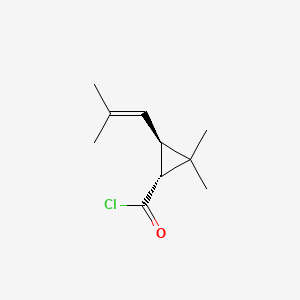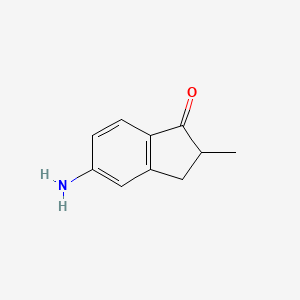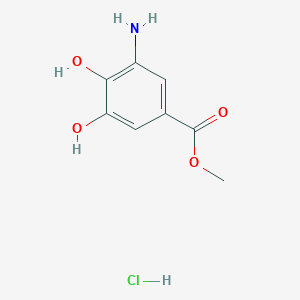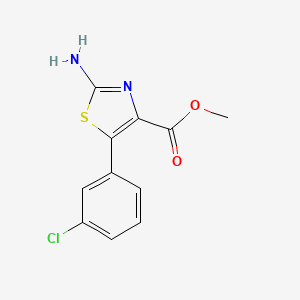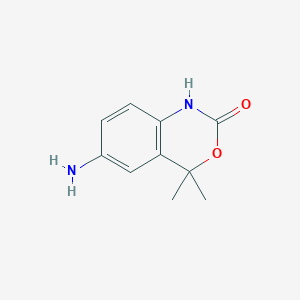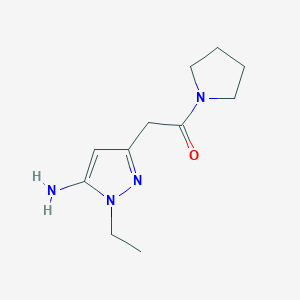
2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone is a heterocyclic compound that features both pyrazole and pyrrolidine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or amination reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Coupling of the Pyrazole and Pyrrolidine Rings: The final step involves coupling the pyrazole and pyrrolidine rings through a condensation reaction, often facilitated by a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-1-methylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone
- 2-(5-amino-1-ethylpyrazol-3-yl)-1-piperidin-1-ylethanone
- 2-(5-amino-1-ethylpyrazol-3-yl)-1-morpholin-1-ylethanone
Uniqueness
2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone is unique due to its specific combination of pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C11H18N4O/c1-2-15-10(12)7-9(13-15)8-11(16)14-5-3-4-6-14/h7H,2-6,8,12H2,1H3 |
InChI Key |
OQMKWBZWIAXWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CC(=O)N2CCCC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
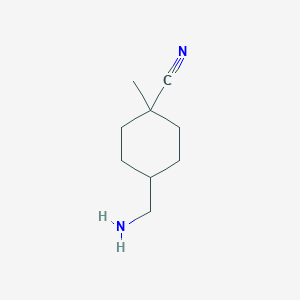
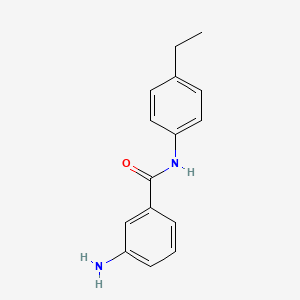
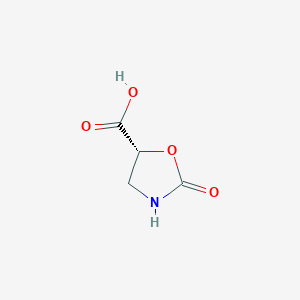
![N,4-Diethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8685647.png)
